molecular formula C10H17ClN4S B1523747 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1269152-04-6

4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1523747
M. Wt: 260.79 g/mol
InChI Key: LTBOXWBBMADVIG-UHFFFAOYSA-N
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Description

The compound “4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride” is a chemical compound that has been mentioned in the context of pharmaceutical compositions . It is a part of a class of compounds that have been studied for their potential as inhibitors or modulators of protein kinase activity .

Scientific Research Applications

Biological Activity Evaluation

A study by Iqbal et al. (2020) synthesized a series of new compounds derived from 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol to evaluate their biological activities. These compounds were assessed for BSA binding, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. Molecular docking studies identified the active sites responsible for the best AChE inhibition, with compound 5e showing the most potent antibacterial and anti-inflammatory effects among the synthesized compounds. The entire library, except for compounds 5d and 5f, displayed significant AChE inhibition, suggesting their potential therapeutic applications (Iqbal et al., 2020).

Synthesis and Characterization

Another research by Sarhan et al. (2008) focused on the synthesis and characterization of new 3-benzyl-4H-1,2,4-triazole-5-thiol and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one heterocycles. These compounds were evaluated for their structural properties using spectral and elemental analyses. Their study contributes to the understanding of the chemical properties of triazole derivatives, which is crucial for further application in drug development (Sarhan et al., 2008).

Antifungal Compound Study

Volkova et al. (2020) synthesized a novel antifungal compound from the 1,2,4-triazole class and determined its pharmacologically relevant physicochemical properties. This study provided insights into the solubility thermodynamics and partitioning processes in biologically relevant solvents, which are essential for developing effective antifungal therapies (Volkova et al., 2020).

Future Directions

The future directions for research on “4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride” and similar compounds could involve further exploration of their potential as protein kinase inhibitors . This could include studies to better understand their mechanism of action, optimize their synthesis, and evaluate their safety and efficacy in preclinical and clinical trials.

properties

IUPAC Name

4-cyclopropyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S.ClH/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7;/h7-8,11H,1-6H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBOXWBBMADVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=S)N2C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

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